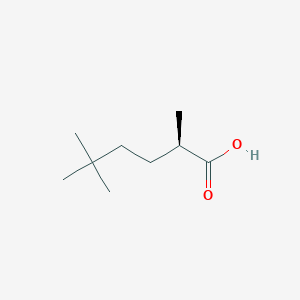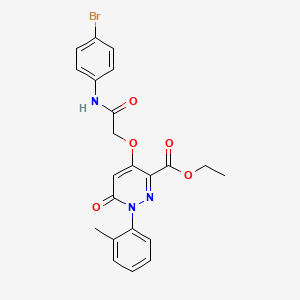
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, also known as AMT, is a synthetic compound that belongs to the thiazole family. It has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
Anticancer Activities
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide and its derivatives have been researched for potential anticancer activities. For instance, derivatives of this compound were studied for their anticancer activity, particularly against A549 human lung adenocarcinoma cells. One study found that certain derivatives exhibited significant selectivity and potency in inhibiting cancer cell growth, suggesting potential therapeutic applications in cancer treatment (Evren et al., 2019).
Antimicrobial and Antifungal Activities
This compound has also been studied for its antimicrobial properties. Research has shown that certain derivatives exhibit notable antibacterial and antifungal activities. For instance, a study demonstrated that some synthesized derivatives of this compound showed significant anti-bacterial and anti-fungal activities, indicating its potential use in combating microbial infections (Saravanan et al., 2010).
Antiviral Activities
In addition to anticancer and antimicrobial activities, this compound's derivatives have been explored for antiviral properties. Some derivatives showed promising results in inhibiting the growth of certain viruses, suggesting potential applications in antiviral therapies (Havrylyuk et al., 2013).
Enzyme Inhibition
The compound and its derivatives have been investigated for their potential as enzyme inhibitors. For instance, certain derivatives have shown inhibitory effects on enzymes like carbonic anhydrase and cholinesterases, which are important targets in various physiological processes and diseases (Virk et al., 2018).
Potential in Treating Obesity and Diabetes
There has been research into the use of this compound's derivatives as agonists for human β3-adrenergic receptors, with implications for treating conditions like obesity and type 2 diabetes (Maruyama et al., 2012).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-13(23)19-18(14-6-4-3-5-7-14)22-20(27-19)21-17(24)12-26-16-10-8-15(25-2)9-11-16/h3-11H,12H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSYAQPXHQRNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2644927.png)

![5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644931.png)
![2-[2-(4-Methoxyanilino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2644934.png)
![3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2644935.png)
![2-[(4-propoxybenzyl)thio]-1H-benzimidazole](/img/structure/B2644937.png)
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2644938.png)
![4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2644940.png)




